(1R)-octahydro-2H-quinolizin-1-ylmethyl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate
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Overview
Description
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinolizidine core, which is a bicyclic structure, and a trifluoromethyl group attached to a benzoyl moiety, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the formation of the quinolizidine core through a cyclization reaction. This is followed by the introduction of the trifluoromethylbenzoyl group via a nucleophilic substitution reaction. The final step involves the formation of the carbamate linkage, which can be achieved through a reaction with an appropriate isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound’s activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizidine oxides, while substitution reactions can produce a range of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: Its properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE involves its interaction with molecular targets, such as enzymes or receptors. The quinolizidine core and trifluoromethylbenzoyl group play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE: shares similarities with other quinolizidine derivatives and trifluoromethyl-substituted compounds.
Quinolizidine derivatives: These compounds often exhibit similar structural features and biological activities.
Trifluoromethyl-substituted compounds: The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and stability.
Uniqueness
The uniqueness of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE lies in its combination of a quinolizidine core with a trifluoromethylbenzoyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H23F3N2O3 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-[3-(trifluoromethyl)benzoyl]carbamate |
InChI |
InChI=1S/C19H23F3N2O3/c20-19(21,22)15-7-3-5-13(11-15)17(25)23-18(26)27-12-14-6-4-10-24-9-2-1-8-16(14)24/h3,5,7,11,14,16H,1-2,4,6,8-10,12H2,(H,23,25,26)/t14-,16?/m0/s1 |
InChI Key |
NFOBTXLABJBEJK-LBAUFKAWSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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